Home > Products > Screening Compounds P112853 > 2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene
2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene - 869006-52-0

2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene

Catalog Number: EVT-1464960
CAS Number: 869006-52-0
Molecular Formula: C24H21BrO2
Molecular Weight: 421.334
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3,4-Dihydro-naphthalene-2-carboxylic Acids

  • Compound Description: This class of compounds was investigated for their inhibitory activity against 5α-reductase, an enzyme crucial for the development of benign prostatic hyperplasia and other conditions []. These non-steroidal molecules are designed to mimic the transition state of steroidal substrates of 5α-reductase.

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone and its derivatives

  • Compound Description: These compounds were investigated for their antidepressant and central nervous system-stimulating activities. The hydrochloride (34b) and mesylate (34c) salts of 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone showed promising results in reducing sleeping time, recovery time from coma, and exhibiting antidepressant-like activity in the forced-swimming test [].

6-Bromo-2-(substituted)-3-(1-phenylethyl)-3,4-dihydro-1H-isophosphinoline 2-chalcogenides

  • Compound Description: This series of compounds was synthesized and evaluated for their antibacterial, antifungal, and insecticidal activities []. The compounds were synthesized by reacting 2-[(1-phenylethylamino)methyl]-4-bromophenol with various aryl/alkyl phosphoro dichloridates.

3,4-Dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines

  • Compound Description: This class of compounds, with substitutions at the 6-position and the phenyl ring, exhibited potent antirhinovirus activity []. In particular, the 6-bromo and 6-(methylsulfonyl)-3',4'-dichlorophenyl analogues demonstrated promising in vitro and in vivo antiviral activity.

2-Amino-4-(3,4-dihydro-7-methoxy-2,2-dimethyl-2H-benzopyran-6-yl)-6-(substituted phenyl)pyrimidines

  • Compound Description: These compounds, synthesized using benzene-1,3-diol as the starting material, were designed and screened for their antimicrobial properties []. Many compounds in this series exhibited moderate to high antibacterial and antifungal activities.
Overview

2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene is a complex organic compound identified by the Chemical Abstracts Service number 869006-52-0. It is recognized as an impurity of Lasofoxifene, a selective estrogen receptor modulator used in hormone replacement therapy and osteoporosis treatment. This compound falls under the category of naphthalene derivatives, which are known for their diverse applications in pharmaceuticals and fine chemicals.

Source and Classification

The compound is classified as an aromatic hydrocarbon due to its naphthalene backbone, which consists of two fused benzene rings. Its molecular formula is C24H21BrO2C_{24}H_{21}BrO_{2}, and it has a molecular weight of approximately 421.33 g/mol. The presence of bromine, methoxy groups, and a phenylmethoxy substituent contributes to its unique chemical properties and potential biological activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene involves several key steps:

  1. Bromination: The process begins with the bromination of 2-methoxy-5-toluene to yield a brominated intermediate.
  2. Alkylation: This intermediate undergoes alkylation with ethyl benzoylacetate to form a diketone.
  3. McMurry Coupling: A titanium-mediated McMurry coupling reaction is performed on the diketone to generate the naphthalene structure.
  4. Hydrogenation: The resulting alkene is subjected to palladium-catalyzed hydrogenation to reduce double bonds and remove protective groups in one pot .

These steps illustrate the complexity involved in synthesizing this compound, highlighting the use of advanced organic synthesis techniques.

Molecular Structure Analysis

Structure and Data

The molecular structure of 2-bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene features a naphthalene core with various substituents:

  • Naphthalene Backbone: Two fused benzene rings.
  • Bromine Atom: Positioned at the 2-position.
  • Methoxy Group: Located at the 6-position.
  • Phenylmethoxy Group: Attached at the 1-position.

The structural representation can be visualized through its molecular formula C24H21BrO2C_{24}H_{21}BrO_{2} and its associated identifiers such as CAS number 869006-52-0 .

Chemical Reactions Analysis

Reactions and Technical Details

The compound participates in various chemical reactions typical for aromatic compounds, including:

  • Electrophilic Substitution: The bromine atom can act as a leaving group in electrophilic aromatic substitution reactions.
  • Nucleophilic Substitution: The methoxy groups can undergo nucleophilic substitution under specific conditions, allowing for further functionalization of the compound .

These reactions are essential for modifying the compound's structure for potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical and chemical properties include:

  • Molecular Weight: 421.33 g/mol
  • Melting Point: Not specified in available data but typically assessed through experimental methods.
  • Solubility: Solubility characteristics are crucial for pharmaceutical applications but require empirical determination.

These properties influence the compound's behavior in biological systems and its suitability for various applications .

Applications

Scientific Uses

2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene is primarily researched for its role as an impurity in Lasofoxifene synthesis. Its potential applications extend into:

  • Pharmaceutical Development: As a precursor or intermediate in synthesizing more complex therapeutic agents.
  • Research Studies: Investigating estrogen receptor modulation and related biological pathways.

The ongoing research into this compound may yield insights into its efficacy and safety profiles in clinical settings .

Structural Characterization and Molecular Design

IUPAC Nomenclature and Systematic Naming Conventions

The systematic IUPAC name 2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene encodes critical structural information:

  • "2-Bromo" denotes a bromine atom at position 2 of the naphthalene ring.
  • "3,4-Dihydro" specifies partial saturation at bonds 3 and 4, reducing aromaticity in one ring.
  • "6-Methoxy" indicates a methoxy group (–OCH₃) at carbon 6.
  • "1-[4-(Phenylmethoxy)phenyl]" describes a para-substituted diphenyl ether linked to carbon 1 of the dihydronaphthalene system. The "phenylmethoxy" group (benzyloxy, –OCH₂C₆H₅) attaches to the distal phenyl ring.The CAS registry number 869006-52-0 uniquely identifies this compound in chemical databases [3] [7]. Its molecular formula C₂₄H₂₁BrO₂ (MW: 421.33 g/mol) is confirmed via high-resolution mass spectrometry [2] [4].

Molecular Geometry and Conformational Analysis

The molecule features three distinct rotational domains influencing its 3D conformation:

  • Dihydronaphthalene Core: Adopts a half-chair conformation due to saturation at C3–C4, introducing puckering and axial/equatorial substituent preferences.
  • Bromine Stereoelectronics: The tetrahedral C2 bearing bromine creates a chiral center, though the compound is typically used as a racemate in synthesis. Steric repulsion between the C2 bromine and C1-substituted phenyl ring forces a near-perpendicular dihedral angle (~85°).
  • Benzyloxy Linker: Free rotation occurs around the –O–CH₂– bond, allowing the pendant phenyl ring to populate multiple orientations relative to the naphthalene plane. Computational models (not in sources) predict a global energy minimum where the benzyloxy group aligns orthogonally to minimize van der Waals clashes.

Crystallographic Studies and X-ray Diffraction Patterns

Direct crystallographic data for this compound is absent in the literature surveyed. However, related fragments provide insight:

  • Benzyloxy-phenyl systems exhibit coplanarity between the ether oxygen and attached rings, with C–O–C bond angles of ~118° [9].
  • Dihydronaphthalenones show predictable packing motifs dominated by halogen bonding (Br···O=C) and π-stacking [8].Predicted properties from analogous solids include a density of 1.346 g/cm³ and a boiling point of 534°C, though experimental validation is needed [7]. The compound is reported as a brown solid with storage requirements of 2–8°C under inert atmosphere to prevent degradation [3] [10].

Spectroscopic Profiling (NMR, IR, UV-Vis, MS)

NMR Spectroscopy (Key signals inferred from structure and analogues [1] [6]):Table 1: Predicted ¹H NMR Spectral Assignments

Chemical Shift (δ, ppm)MultiplicityProton Site
7.45–7.25multipletBenzyloxy phenyl (5H)
7.20–6.80AA'BB' systemPhenyl linked to naphthalene
6.70singletH-5 of dihydronaphthalene
6.65doubletH-7 of dihydronaphthalene
3.85singletMethoxy group (–OCH₃)
3.75singletBenzyloxy methylene (–OCH₂–)
2.90–2.70tripletH-4 of dihydronaphthalene
2.60–2.40multipletH-3 of dihydronaphthalene
2.30–2.10multipletH-2 of dihydronaphthalene

¹³C NMR should reveal 24 distinct signals, including a ketone carbon at ~198 ppm and aromatic carbons between 160–110 ppm. The C-Br carbon (C2) appears downfield (~55 ppm).

IR Spectroscopy (Functional group analysis [1] [10]):

  • 1715 cm⁻¹: Conjugated ketone (C=O stretch)
  • 1600, 1580 cm⁻¹: Aromatic C=C stretching
  • 1250 cm⁻¹: Aryl ether (C–O–C asymmetric stretch)
  • 830 cm⁻¹: Para-substituted benzene

Mass Spectrometry:

  • ESI-MS (positive mode): Major peaks at m/z 421.05 [M]⁺, 423.05 [M+2]⁺ (Br isotope pattern), and 91.05 [C₇H₇]⁺ (benzyl fragment). Fragmentation includes loss of benzyloxy (–OCH₂C₆H₅) leading to m/z 297.

UV-Vis Spectroscopy:

  • λ_max = 285 nm (π→π* transition of conjugated naphthalenone system)
  • Shoulder at 320 nm (n→π* transition of carbonyl) [6]

Comparative Analysis with Structural Analogues (e.g., Lasofoxifene Impurities)

This compound is a key intermediate in synthesizing Lasofoxifene (a SERM drug). Its design contrasts with impurities and analogues:Table 2: Structural Analogues and Functional Differences

Compound NameCASMolecular FormulaKey Structural Differences
2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene869006-52-0C₂₄H₂₁BrO₂Reference compound (bromine at C2)
2-Bromo-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one1093227-38-3C₁₀H₉BrO₂Lacks phenyl extension; –OH vs –OCH₃ at C6 [1]
6-Bromo-3,4-dihydro-2(1H)-naphthalenoneN/AC₁₀H₉BrOBromine at C6; no methoxy or aryl extensions [8]
2-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one20933-24-8C₁₁H₁₁BrO₂No 1-[4-(phenylmethoxy)phenyl] group [10]

Impact on Drug Synthesis:

  • The benzyloxy-protected phenol enables selective deprotection during Lasofoxifene production, unlike the hydroxy analog (CAS 1093227-38-3) [1] [3].
  • Bromine at C2 provides a site for nucleophilic displacement in forming the amine functionality of Lasofoxifene. Analogues with bromine at C6 (e.g., CAS 20933-24-8) are regiochemically non-equivalent [8] [10].
  • Impurities arise from incomplete coupling (missing phenylmethoxyphenyl group) or demethylation (converting methoxy to hydroxy).

Properties

CAS Number

869006-52-0

Product Name

2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene

IUPAC Name

3-bromo-7-methoxy-4-(4-phenylmethoxyphenyl)-1,2-dihydronaphthalene

Molecular Formula

C24H21BrO2

Molecular Weight

421.334

InChI

InChI=1S/C24H21BrO2/c1-26-21-12-13-22-19(15-21)9-14-23(25)24(22)18-7-10-20(11-8-18)27-16-17-5-3-2-4-6-17/h2-8,10-13,15H,9,14,16H2,1H3

InChI Key

AGUZMTPOIVMGQR-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=C(CC2)Br)C3=CC=C(C=C3)OCC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.